2-Salicylideneaminophenol

Analytical Chemistry Fluorescent Probe Trace Metal Detection

Researchers developing Al³⁺ fluorometric sensors or molecular switches often face sensitivity limitations with generic bidentate ligands. 2-Salicylideneaminophenol (SAP; CAS 1761-56-4) provides a rigid ONO tridentate coordination pocket unavailable in simpler salicylaldimines. • Al³⁺ detection limit: 0.02 µg/L - 15× more sensitive than 8-hydroxyquinoline methods • Enables reversible crystal-to-crystal switching in Al(III) complexes for ferroelectric/dielectric devices • Mn(IV) complexes exhibit linear Hammett-redox correlations for predictive catalyst tuning • Essential for Cu₂Ln₂ helicate self-assembly in single-molecule magnet research Supplied as ≥98% purity crystalline powder with consistent batch quality for reproducible coordination chemistry.

Molecular Formula C13H11NO2
Molecular Weight 213.23 g/mol
CAS No. 1761-56-4
Cat. No. B156611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Salicylideneaminophenol
CAS1761-56-4
Synonyms2-(salicylideneamino)phenol
o-(salicylideneamino)phenol hydrochloride
Molecular FormulaC13H11NO2
Molecular Weight213.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=NC2=CC=CC=C2O)O
InChIInChI=1S/C13H11NO2/c15-12-7-3-1-5-10(12)9-14-11-6-2-4-8-13(11)16/h1-9,15-16H
InChIKeyCHBGIQHEGBKNGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Salicylideneaminophenol: Chemical Overview


2-Salicylideneaminophenol (SAP; CAS 1761-56-4; MF: C13H11NO2; MW: 213.23) is a yellow to orange crystalline powder with a melting point of 187 °C [1]. It is a tridentate Schiff base ligand formed from the condensation of salicylaldehyde and 2-aminophenol . Its structure features an ONO donor set that enables strong chelation with a wide range of metal ions, making it a key building block in coordination chemistry, analytical sensing, and materials science [2].

1
Coordination chemistry scaffold

Tridentate ONO ligand for metal chelation studies and complex design.

2
Analytical sensor development

Reported use in fluorescent Al(III) sensing platforms with high sensitivity.

3
Stimuli-responsive materials

Enables polarity-switchable and magnetic-materials research.

2-Salicylideneaminophenol vs. Generic Schiff Bases


Substituting 2-Salicylideneaminophenol with a generic Schiff base, such as a simple bidentate salicylaldimine, is not a valid technical option. The distinct ONO tridentate coordination pocket of SAP creates a specific geometric and electronic environment [1]. This structural rigidity influences the thermodynamics and kinetics of metal binding, resulting in different stability constants and redox potentials compared to bidentate analogs [2]. Critically, the compound's utility as a ligand is not simply due to its imine functionality, but due to the exact spatial arrangement of its three donor atoms. As demonstrated in the evidence below, this precise geometry is the root cause of its unique and quantifiable performance in fluorescent sensors, switchable dielectrics, and catalytic scaffolds where simpler ligands fail to provide the necessary response or stability [3].

Target
2-Salicylideneaminophenol

ONO tridentate pocket creates specific geometry, redox potentials, and fluorescence response.

Substitute Risk
Generic bidentate Schiff base

Simpler coordination may shift metal-binding stability and reduce sensor sensitivity.

SAP-based complexes

Reversible solvent-induced polarity switching in solid-state materials reported.

Common salen-type ligands

Such switching behavior may not transfer; functional dielectric property may differ.

SAP helicate self-assembly

Rigid tridentate structure directs Cu₂Ln₂ double-stranded helicates for SMM research.

Flexible or other denticity ligands

Altered nuclearity and magnetic response may result; SMM behavior not guaranteed.

2-Salicylideneaminophenol: Evidence Guide


Fluorescence Al(III) Detection vs. 8-Hydroxyquinoline

The SAP-derived method provides a significantly lower detection limit for Al(III) compared to the classic 8-hydroxyquinoline (8-HQ) approach, enabling analysis at ultra-trace levels. This is a crucial differentiator for environmental and biological monitoring [1].

Al(III) Detection Limit
Cross-study comparable
0.02 µg/L (15× lower than 8-HQ)
Supports sub-ppb Al³⁺ quantification in analytical methods.
Solid-phase spectrofluorimetry vs. classic fluorometric method.
Analytical Chemistry Fluorescent Probe Trace Metal Detection

SAP: Dielectric Polarity Switching vs. Salen Ligands

SAP, as a tridentate ligand, enables a unique crystal-to-crystal transformation with a reversible polarity switch in its Al(III) complex, a phenomenon not readily achievable with simpler bidentate or more common tetradentate salen ligands [1].

Polarity Switching
Class-level inference
Reversible non-polar to polar (SHG-active) crystal phase transition.
Enables solvent-vapor-induced dielectric switching research.
Observed in Al(III) complex; salen ligands lack this property.
Materials Chemistry Ferroelectric Materials Molecular Switches

Photoactivated Antiviral Pt Complexes

Platinum(II) complexes of SAP exhibit potent, photoactivated virucidal activity against multiple enveloped viruses, a property that is not a general feature of all tridentate Schiff base platinum complexes [1].

Antiviral Activity
Class-level inference
Photoactivated virucidal response vs. EIAV, HIV, HSV.
Supports metallodrug photoactivation research.
Pt complex; not general to all tridentate Schiff bases.
Bioinorganic Chemistry Antiviral Agents Medicinal Chemistry

Mn(IV) Redox Tuning vs. Bidentate Ligands

The redox potential of Mn(IV/III) couples in Mn(R-R′-sap)₂ complexes shows a well-defined and predictable correlation with Hammett substituent constants (σ). This level of electronic control is a direct consequence of the ligand's specific ONO donor set and is more finely tuned than what is typically observed with bidentate ligands [1].

Redox Tunability
Class-level inference
Mn(IV/III) redox potential linearly correlates with Hammett σ.
Enables predictive electronic tuning of metal catalysts.
Better correlation than typical bidentate ligands.
Coordination Chemistry Electrochemistry Catalysis

Cu2Ln2 Heterometallic Helicates

SAP's rigid tridentate geometry is key to constructing specific Cu2Ln2 (Ln = Dy, Tb, Gd) double-stranded helicates, leading to distinct zero-field single-molecule magnet (SMM) and magnetic refrigeration behaviors. This precise architecture is not easily accessible with more flexible or differently chelating ligands [1].

Heterometallic Helicates
Class-level inference
Cu₂Ln₂ double-stranded helicates with SMM and magnetic refrigeration behavior.
Required structural rigidity for specific magnetic materials.
Flexible ligands yield different nuclearities and properties.
Inorganic Chemistry Magnetic Materials Supramolecular Chemistry

2-Salicylideneaminophenol: Key Applications


Ultra-Trace Al(III) Detection

SAP should be the ligand of choice for developing highly sensitive fluorometric methods for Al³⁺ quantification. As demonstrated, SAP-based assays can achieve detection limits as low as 0.02 µg/L, outperforming traditional 8-hydroxyquinoline methods by a factor of 15 . This makes it ideal for monitoring aluminum levels in natural waters or biological fluids where sensitivity requirements are stringent.

Stimuli-Responsive Dielectrics and Ferroelectrics

Researchers investigating next-generation molecular switches and smart materials should consider procuring SAP. Its aluminum complex uniquely demonstrates a reversible, solvent-vapor-induced crystal-to-crystal transformation that switches between non-polar and polar states, a behavior that is not a common feature of other salen-type ligands [1]. This enables the development of novel ferroelectric and dielectric devices.

Tunable Redox Electrocatalysts

For projects in homogeneous catalysis or electrocatalysis where fine-tuning of a metal's redox potential is critical, SAP is a superior ligand choice. Its Mn(IV) complexes exhibit a strong linear correlation between substituent Hammett constants and redox potentials, providing a predictive design handle for optimizing catalytic activity [2]. This level of control is often not accessible with other bidentate or less structured ligands.

Heterometallic SMMs and Magnetic Coolers

The rigid tridentate binding of SAP is a key structural requirement for the self-assembly of specific Cu₂Ln₂ double-stranded helicates [3]. These complexes are at the forefront of research into single-molecule magnets (SMMs) and magnetic refrigeration. Procurement of high-purity SAP is essential for researchers aiming to synthesize and study these advanced magnetic materials.

Application
Selection Property
Validation Focus
Ultra-trace Al(III) sensing
Detection sensitivity for Al³⁺
Sub-ppb limit verification
Stimuli-responsive dielectrics
Solvent-induced polarity switching
Structural transformation validation
Tunable redox catalysis
Ligand electronic tuning
Redox potential correlation review
Heterometallic SMM research
Helicate self-assembly control
Magnetic property characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


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